N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, methyl, and carboxamide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyrimidine derivative, a series of condensation reactions can be employed to form the fused ring system.
Introduction of the Dimethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.
Substitution: The aromatic methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its potential therapeutic effects, it is studied as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Dimethoxyphenyl Derivatives: Compounds with similar methoxy substitutions on the phenyl ring.
Carboxamide Derivatives: Compounds with similar carboxamide functional groups.
Uniqueness
N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N4O4/c1-12-6-5-9-25-18(12)23-19-14(21(25)27)11-16(24(19)2)20(26)22-15-8-7-13(28-3)10-17(15)29-4/h5-11H,1-4H3,(H,22,26) |
InChI Key |
PINAXTFLVRMMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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